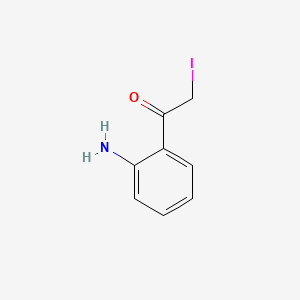

2'-Amino-2-iodoacetophenone

描述

Structure

3D Structure

属性

分子式 |

C8H8INO |

|---|---|

分子量 |

261.06 g/mol |

IUPAC 名称 |

1-(2-aminophenyl)-2-iodoethanone |

InChI |

InChI=1S/C8H8INO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2 |

InChI 键 |

FZPGNHNGDZWVTA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)CI)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 2 Iodoacetophenone

Halogen Exchange Reactions for Direct Synthesis

A primary and efficient method for the synthesis of 2'-Amino-2-iodoacetophenone involves the direct replacement of a halogen atom, a process known as a halogen exchange reaction.

The most direct route to this compound is through a Finkelstein reaction, which involves the exchange of a chlorine atom for an iodine atom. wikipedia.orgmanac-inc.co.jp This SN2 reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts. wikipedia.org

A documented procedure for this transformation involves treating 2'-Amino-2-chloroacetophenone with sodium iodide in acetonitrile. The reaction proceeds at room temperature and, after a relatively short period, the desired this compound can be isolated in high yield. prepchem.com The less soluble sodium chloride precipitates out of the acetone (B3395972) solution, shifting the equilibrium towards the formation of the iodo-substituted product. wikipedia.org

Reaction Details for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2'-Amino-2-chloroacetophenone | Sodium Iodide (NaI) | Acetonitrile (CH3CN) | 45 minutes | 90.5% | prepchem.com |

This method is particularly effective for primary halides and, notably, for α-carbonyl halides like the precursor in this synthesis. wikipedia.org

Precursor-Based Synthesis Strategies

When direct halogen exchange is not feasible or desired, strategies based on the modification of precursor molecules can be employed.

A versatile method for introducing a variety of functional groups onto an aromatic ring is the Sandmeyer reaction. lscollege.ac.in This two-step process begins with the diazotization of a primary aromatic amine, such as an aminophenyl ketone derivative, to form a diazonium salt. iitk.ac.in This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. iitk.ac.in

In the second step, the diazonium group is displaced by a nucleophile. For the synthesis of an iodo-substituted compound, the diazonium salt is treated with a source of iodide, such as potassium iodide. chem-station.comgoogle.com While the classic Sandmeyer reaction uses copper(I) salts as catalysts for the introduction of chloride, bromide, or cyanide, the iodination of diazonium salts does not typically require a metal catalyst. lscollege.ac.in

A patented method for the synthesis of m-chloroacetophenone from m-aminophenyl ethyl ketone utilizes a diazotization reaction followed by a Sandmeyer reaction, illustrating the applicability of this approach to acetophenone (B1666503) derivatives. google.com This suggests that a similar pathway could be envisioned for the synthesis of this compound, starting from an appropriate diaminophenyl ketone precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. researchgate.net In the context of synthesizing this compound and related haloacetophenones, several green chemistry strategies can be considered.

One key principle is the use of environmentally benign and reusable catalysts. For instance, zirconium oxychloride has been used as an efficient and reusable catalyst for the synthesis of β-amino ketones under solvent-free conditions. organic-chemistry.org The use of molecular iodine in dimethyl sulfoxide (B87167) (DMSO) has also been reported as a green catalytic system for various organic transformations, including the synthesis of heteroatom-containing compounds. mdpi.com Such systems offer advantages like mild reaction conditions, high efficiency, and reduced waste. mdpi.com

Another green approach involves performing reactions under solvent-free conditions, which can enhance yields and stereoselectivity. organic-chemistry.org The concept of "atomic economy," which aims to maximize the incorporation of all materials used in the process into the final product, is also a guiding principle in green synthesis. researchgate.net

Stereoselective Synthesis and Chiral Induction Approaches for Related Amino Ketone Systems

While the synthesis of racemic this compound is well-established, the preparation of enantiomerically pure amino ketones is a significant area of research due to their importance as precursors for bioactive molecules. benthamscience.com Several strategies for the stereoselective synthesis of related amino ketone systems have been developed.

One approach involves the use of chiral auxiliaries. For example, N-tert-butanesulfinyl aldimines have been used as chiral precursors to synthesize enantioenriched γ-, δ-, and ε-amino ketone derivatives through diastereoselective addition of organolithium compounds. nih.gov The chiral auxiliary can then be removed to yield the desired chiral amino ketone.

Catalytic asymmetric synthesis represents another powerful strategy. The use of chiral catalysts can facilitate the enantioselective formation of amino ketones. For instance, Mannich-type reactions, which form β-amino ketones, have been catalyzed by various metal complexes to achieve high enantioselectivity. organic-chemistry.orgtandfonline.com

The development of stereoselective methods for the synthesis of α-amino ketones often involves the asymmetric alkylation of glycine (B1666218) enolate equivalents or the asymmetric hydrogenation of α-amino-β-keto esters. These methods provide access to a wide range of chiral α-amino acids and their derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Iodoacetophenone

Nucleophilic Substitution Reactions Involving the Alpha-Iodine Moiety

The presence of an iodine atom alpha (α) to a carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution reactions at this position in α-haloketones are noted for being unusually fast. researchgate.net The reactivity is influenced by the nature of the nucleophile and the reaction conditions. researchgate.netacs.org In the case of 2'-Amino-2-iodoacetophenone, the iodine atom is an excellent leaving group, facilitating SN2-type reactions.

The reaction of α-haloketones with nucleophiles can proceed through several pathways, including direct substitution at the α-carbon or initial addition to the carbonyl carbon. researchgate.net Computational studies on similar α-bromoacetophenones have shown that factors such as the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the reaction pathway and the yield of the substitution product versus other products like epoxides. up.ac.zaup.ac.za For this compound, the amino group (a strong electron-donating group) would be expected to influence the electronic properties of the entire molecule, thereby affecting the course of substitution reactions. The hydrogens on the α-carbon also play a role by providing attractive interactions with the incoming nucleophile in the initial stages of the reaction. up.ac.za

Reactivity of the Ketone Carbonyl Functionality in Organic Transformations

The ketone carbonyl group in this compound is a key center of reactivity. scbt.compressbooks.pub The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site. pressbooks.puballstudiesjournal.com This allows for a wide array of nucleophilic addition reactions. pressbooks.publibretexts.org

The reactivity of the carbonyl group can be influenced by several factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and electronic effects. pressbooks.pub In this compound, the presence of the adjacent aryl group and the α-iodo methyl group provides a specific steric and electronic environment. The carbonyl group can be protonated under acidic conditions, forming a highly electrophilic oxonium ion, which can then react with even weak nucleophiles. pressbooks.pub

The carbonyl functionality is central to many of the transformations that 2'-aminoacetophenone (B46740) derivatives undergo, often acting in concert with the other functional groups. It can be targeted for reductions to form secondary alcohols, or it can participate in condensation reactions to form imines or enamines. scbt.comallstudiesjournal.comlibretexts.org Crucially, it is often a key participant in the intramolecular cyclization reactions that lead to the formation of various heterocyclic systems.

Intramolecular Cyclization Reactions and Heterocycle Formation

The proximate positioning of the amino group and the reactive α-iodo ketone moiety in this compound makes it an ideal precursor for a variety of intramolecular cyclization reactions, leading to the synthesis of valuable heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leveraging the inherent reactivity of the molecule's functional groups.

A one-pot synthesis of pyridoquinazolinones has been developed utilizing either 2'-iodoacetophenone (B1295891) or 2'-aminoacetophenone derivatives. acs.org This method involves a copper-catalyzed Ullmann–Goldberg type C-N coupling followed by an oxidative C-C bond cleavage. acs.org

In the pathway starting from 2'-iodoacetophenone, the reaction is a copper-catalyzed C-N coupling with a 2-aminopyridine (B139424) derivative. This is followed by the addition of pyridine (B92270) and switching to an oxygen atmosphere, which promotes a concomitant C(sp³)–H oxidation and amidation via oxidative C–C bond cleavage to yield the final pyridoquinazolinone product. acs.org This strategy avoids issues found in other methods, such as the intolerance of bromo-substituents or the need for strong oxidants. acs.org

The alternative route, starting from 2'-aminoacetophenone, involves coupling with a 2-bromopyridine (B144113) derivative. acs.org This highlights the versatility of the core acetophenone (B1666503) structure in synthesizing complex heterocycles.

Table 1: General Procedures for Pyridoquinazolinone Synthesis

| Starting Material | Reagents and Conditions | Product | Ref |

| 2'-Iodoacetophenone derivative, 2-Aminopyridine derivative | 1. CuI, 2,2′-bipyridine, K₃PO₄, m-xylene, 130 °C, N₂ atmosphere, 24 h2. Pyridine, 130 °C, O₂ atmosphere, 36 h | 11H-Pyrido[2,1-b]quinazolin-11-one | acs.org |

| 2'-Aminoacetophenone derivative, 2-Bromopyridine derivative | 1. Copper acetate (B1210297), 1,10-phenanthroline, KI, K₃PO₄, DMF, 130 °C, N₂ atmosphere, 48 h2. 130 °C, O₂ atmosphere, 48 h | 11H-Pyrido[2,1-b]quinazolin-11-one | acs.org |

Isatins, important heterocyclic scaffolds in medicinal chemistry, can be synthesized from 2'-aminoacetophenones through a simple and environmentally friendly electrochemical method. organic-chemistry.orgnih.govresearchgate.net This process involves an electrocatalytic C(sp³)–H/N–H coupling. organic-chemistry.orgnih.gov The reaction proceeds via a C(sp³)-H oxidation followed by an intramolecular C-N bond formation. organic-chemistry.orgnih.gov

The optimized reaction conditions typically involve the use of n-Bu₄NI as a redox catalyst and electrolyte in methanol (B129727) under an oxygen atmosphere at room temperature, with platinum electrodes. organic-chemistry.org The iodine salt is crucial for the reaction, which is believed to proceed through a radical-based pathway initiated by iodine radicals generated at the anode. organic-chemistry.org This green approach offers high atom economy and avoids the need for metal catalysts or high temperatures. organic-chemistry.org Another study demonstrated an efficient synthesis using I₂-DMSO under electrochemical conditions, highlighting the importance of graphite (B72142) electrodes. researchgate.net A metal- and base-free approach using I₂-TBHP has also been reported, proceeding through sequential iodination, Kornblum oxidation, and amidation in one pot. nih.gov

Table 2: Selected Examples of Isatin (B1672199) Synthesis from 2'-Aminoacetophenones

| 2'-Aminoacetophenone Derivative | Conditions | Yield | Ref |

| 2'-Aminoacetophenone | n-Bu₄NI, MeOH, Pt electrodes, O₂ atm, RT | 84% | organic-chemistry.org |

| 4-Methyl-2'-aminoacetophenone | n-Bu₄NI, MeOH, Pt electrodes, O₂ atm, RT | 82% | organic-chemistry.org |

| 4-Methoxy-2'-aminoacetophenone | n-Bu₄NI, MeOH, Pt electrodes, O₂ atm, RT | 75% | organic-chemistry.org |

| N-Methyl-2'-aminoacetophenone | n-Bu₄NI, MeOH, Pt electrodes, O₂ atm, RT | 76% | organic-chemistry.org |

Benzimidazoles are another class of heterocycles accessible from precursors related to 2'-aminoacetophenone. A notable method involves the molecular iodine-catalyzed cyclization of 2-amino anilines with aryl alkyl ketones under metal- and oxidant-free conditions. acs.orgmdpi.com This reaction proceeds through a sequential C–N bond formation followed by an oxidative cleavage of the C(CO)–C(alkyl) bond. acs.orgmdpi.com

While this specific reaction does not start with 2'-aminoacetophenone itself, the mechanism is highly relevant to the reactivity of the core structure. The reaction between a 2-amino aniline (B41778) and an acetophenone derivative first forms a Schiff base, which then cyclizes. mdpi.com Subsequent iodination and oxidation lead to an intermediate that undergoes C(CO)–C(alkyl) bond cleavage and aromatization to form the 2-arylbenzimidazole product. mdpi.com This demonstrates a powerful transformation where the acetyl group of the ketone is ultimately cleaved off to facilitate the formation of the heterocyclic ring.

Transition Metal-Catalyzed Transformations

The functional groups on this compound make it a versatile substrate for various transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgeie.gr The aryl iodide moiety is particularly reactive in this regard.

Palladium-Catalyzed Reactions: The iodo-substituent is an excellent coupling partner in numerous palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgrsc.org This allows for the introduction of a wide variety of substituents at the 2'-position of the phenyl ring. For instance, a Pd-catalyzed tandem homocoupling-aldol-dehydration reaction of ortho-acylphenyl iodides has been explored to create colchicine (B1669291) analogues. rsc.org

Copper-Catalyzed Reactions: As discussed in the synthesis of pyridoquinazolinones (Section 3.3.1), copper is effective in catalyzing C-N bond formation via Ullmann-type couplings. acs.orgbeilstein-journals.org The amino group of 2'-aminoacetophenone or the iodo group of 2'-iodoacetophenone can readily participate in these transformations. acs.org

Other Metals: Other transition metals like cobalt and iron are also used for coupling reactions. Iron-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes has been reported, offering a less expensive alternative to palladium. beilstein-journals.org

The combination of the amino group and the aryl iodide allows for sequential or one-pot tandem reactions, where one functional group is transformed, followed by a reaction at the other site, enabling the rapid construction of complex molecular architectures.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-heteroatom and carbon-carbon bonds. researchgate.net In the context of 2'-haloacetophenones, copper catalysis facilitates domino sequences to produce fused heterocyclic structures. For instance, the reaction of 2'-bromoacetophenone (B1265738) with 2-aminopyridines, catalyzed by copper(II) acetate (Cu(OAc)₂·H₂O), yields pyrido-fused quinazolinones. rsc.org This transformation is sensitive to the choice of solvent and base, with dimethyl sulfoxide (B87167) (DMSO) and sodium acetate (NaOAc) proving to be the optimal combination. rsc.org The catalytic efficiency of Cu(OAc)₂·H₂O surpasses that of other copper catalysts in this specific reaction. rsc.org

Notably, this methodology has been successfully applied to the synthesis of 12H-benzo rsc.orggctlc.orgthiazolo[2,3-b]quinazolin-12-ones using 2'-bromoacetophenone and 2'-iodoacetophenone with 2-aminobenzothiazole, affording the products in moderate yields. rsc.org The reaction mechanism is proposed to involve a domino sequential transformation, highlighting the utility of copper catalysis in constructing complex N-heterocycles from readily available starting materials. rsc.org The versatility of copper catalysis is further demonstrated in its ability to promote C-N bond formation in the synthesis of various nitrogen-containing heterocycles, including triazoles and tetrazoles. researchgate.net

Interactive Data Table: Copper-Catalyzed Synthesis of Pyrido-Fused Quinazolinones

| Starting Material (2'-haloacetophenone) | Coupling Partner | Catalyst | Solvent | Base | Product | Yield (%) | Reference |

| 2'-Bromoacetophenone | 2-Aminopyridine | Cu(OAc)₂·H₂O | DMSO | NaOAc | 11H-Pyrido[2,1-b]quinazolin-11-one | 87 | rsc.org |

| 2'-Bromoacetophenone | 2-Amino-6-methylpyridine | Cu(OAc)₂·H₂O | DMSO | NaOAc | 6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 68 | rsc.org |

| 2'-Bromoacetophenone | 2-Amino-5-methylpyridine | Cu(OAc)₂·H₂O | DMSO | NaOAc | 7-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 72 | rsc.org |

| 2'-Bromoacetophenone | 2-Amino-4-methylpyridine | Cu(OAc)₂·H₂O | DMSO | NaOAc | 8-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 82 | rsc.org |

| 2'-Bromoacetophenone | 2-Amino-3-methylpyridine | Cu(OAc)₂·H₂O | DMSO | NaOAc | 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 71 | rsc.org |

| 2'-Iodoacetophenone | 2-Aminobenzothiazole | Cu(OAc)₂·H₂O | DMSO | NaOAc | 12H-Benzo rsc.orggctlc.orgthiazolo[2,3-b]quinazolin-12-one | 63 | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) with Iodoacetophenone Scaffolds

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. acs.orgjove.com Iodoacetophenone scaffolds, including this compound, are excellent substrates for these reactions due to the high reactivity of the carbon-iodine bond.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, has been extensively studied with iodoacetophenones. mdpi.comresearchgate.netrsc.org For example, the coupling of 4-iodoacetophenone with phenylboronic acid, catalyzed by a Herrmann–Beller palladacycle, has been the subject of detailed kinetic investigations. mdpi.comresearchgate.net These studies revealed a quasi-first-order dependence on the concentration of 4-iodoacetophenone and a first-order dependence on the initial palladium concentration, while being zero-order for the base and phenylboronic acid. mdpi.com This suggests that the oxidative addition of the iodoacetophenone to the palladium(0) complex is the rate-determining step of the catalytic cycle. mdpi.com The choice of a stable and active homogeneous catalyst, along with a suitable base like sodium methylate in ethanol, is crucial for achieving efficient and clean reactions. mdpi.comresearchgate.net The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. acs.org

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important application of iodoacetophenone scaffolds. gctlc.orgchemeducator.orgmdpi.com A notable example is the synthesis of (E)-4-acetylcinnamic acid from 4-iodoacetophenone and acrylic acid. gctlc.orgchemeducator.org Greener synthetic approaches have been developed for this reaction, replacing traditional organic solvents and bases with water and sodium carbonate, respectively. gctlc.orgchemeducator.org This not only introduces the principles of green chemistry but also highlights the versatility of the Heck reaction. gctlc.orgchemeducator.org The reaction can be catalyzed by various palladium sources, including palladium(II) chloride and linear polystyrene-stabilized palladium oxide nanoparticles, often resulting in near-quantitative yields of the desired cinnamic acid derivatives. jove.commdpi.com

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Iodoacetophenones

| Reaction Type | Iodoacetophenone Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodoacetophenone | Phenylboronic Acid | Herrmann–Beller Palladacycle / MeONa | 4-Acetylbiphenyl | - | mdpi.comresearchgate.net |

| Heck | 4-Iodoacetophenone | Acrylic Acid | PdCl₂ / Na₂CO₃ in Water | (E)-4-Acetylcinnamic Acid | - | gctlc.orgjove.comchemeducator.org |

| Heck | 4-Iodoacetophenone | Acrylic Acid | PS-PdONPs / KOH in Water | 4-Acetylcinnamic Acid | ~99 | mdpi.com |

| Heck | 4-Iodoacetophenone | Styrene | Pd Nanoparticles in DMF | 4-Acetyl-trans-stilbene | >95 | beilstein-journals.org |

| Sonogashira | 4-Iodoacetophenone | Trimethylsilylacetylene | Pd(II)Cl₂ / PPh₃ (photo-released) | 4-((Trimethylsilyl)ethynyl)acetophenone | - | nih.gov |

Cobalt-Catalyzed Carbocyclization in Related Iodoaromatic Ketone Systems

As a more sustainable and cost-effective alternative to noble metals, cobalt catalysis has gained prominence in organic synthesis. nih.gov Cobalt complexes have been shown to effectively catalyze a variety of transformations, including carbocyclization reactions. nih.govnih.govresearchgate.net Specifically, cobalt-catalyzed carbocyclization of o-iodophenyl ketones and aldehydes with alkynes, acrylates, and acrylonitrile (B1666552) provides a facile route to indenols and indenes. nih.govresearchgate.net

These reactions are typically carried out in the presence of a cobalt catalyst, such as Co(dppe)I₂ or Co(dppe)Cl₂/dppe, with zinc powder acting as a reductant. nih.govresearchgate.net The process involves the formation of a five-membered cobaltacyclic intermediate through the oxidative cyclometalation of two coordinated π-bonds of the substrates to a low-valent cobalt species. nih.gov The regioselectivity of the carbocyclization with unsymmetrical alkynes is often high, leading to a single regioisomer. nih.govresearchgate.net This is attributed to the electronic and steric effects of the substituents on the π-components, where electron-withdrawing and bulkier groups tend to position themselves closer to the cobalt center in the cobaltacycle. nih.gov This methodology represents a significant advancement in the synthesis of functionalized five-membered ring systems. nih.govnih.govresearchgate.net

Interactive Data Table: Cobalt-Catalyzed Carbocyclization of o-Iodophenyl Ketones

| o-Iodophenyl Ketone/Aldehyde | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 2-Iodophenyl ketones/aldehydes | Disubstituted alkynes | Co(dppe)I₂ / Zn | Indenol derivatives | Good to excellent | nih.govresearchgate.net |

| 2-Iodophenyl ketones/aldehydes | Acrylates | Co(dppe)Cl₂/dppe / Zn | Indene derivatives | Moderate to good | nih.govresearchgate.net |

| 2-Iodophenyl ketones/aldehydes | Acrylonitrile | Co(dppe)Cl₂/dppe / Zn | Indene derivatives | Moderate to good | nih.govresearchgate.net |

Iodine/Dimethyl Sulfoxide (DMSO)-Mediated Reactions and Proposed Mechanisms

The combination of molecular iodine (I₂) and dimethyl sulfoxide (DMSO) has emerged as a versatile and environmentally friendly catalytic system for a wide range of organic transformations. mdpi.comresearchgate.net This system is particularly effective in mediating oxidative C-C and C-heteroatom bond formations. rsc.orgnih.gov In the context of 2'-aminoacetophenones and related ketones, the I₂/DMSO system facilitates various reactions, including the synthesis of heterocycles and oxidative rearrangements. chim.itresearchgate.netacs.org

A key feature of the I₂/DMSO system is the in-situ regeneration of iodine. The hydrogen iodide (HI) generated during the reaction is oxidized by DMSO back to I₂, thus completing the catalytic cycle. mdpi.comresearchgate.net DMSO can also act as an oxidant itself, a solvent, and in some cases, a source of a methylthio or methylene (B1212753) group. nih.govchim.it

One of the prominent applications of this system is the Kornblum oxidation, where an α-iodo ketone is converted to an α-dicarbonyl compound. rsc.orgresearchgate.net For instance, the reaction of an acetophenone with iodine first forms an α-iodoacetophenone intermediate. nih.gov This intermediate then reacts with DMSO to generate a phenylglyoxal (B86788) derivative. rsc.orgchim.itnih.gov This phenylglyoxal can then undergo further reactions, such as condensation with amines or other nucleophiles, to form a variety of heterocyclic compounds like imidazoles, pyrroles, and quinoxalines. rsc.orgchim.itnih.gov

In the case of 2'-aminoacetophenones, the I₂/DMSO system, often in conjunction with an additional oxidant like tert-butyl hydroperoxide (TBHP), can be used for the synthesis of isatins and iodoisatins. researchgate.netacs.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation to form a 2-aminophenylglyoxal intermediate, and subsequent intramolecular amidation to yield the isatin core. nih.govresearchgate.net The reaction is believed to proceed through radical intermediates, as the presence of radical scavengers like TEMPO can inhibit the reaction. researchgate.net

The versatility of the I₂/DMSO system is further highlighted in its ability to promote formal cycloaddition reactions and the synthesis of various other heterocyclic systems from simple aryl methyl ketones. chim.it

Applications of 2 Amino 2 Iodoacetophenone in Advanced Organic Synthesis

Role as a Building Block for Complex Polyaromatic and Heterocyclic Compounds

The unique substitution pattern of 2'-Amino-2-iodoacetophenone makes it an important synthon for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build intricate molecular frameworks. The amino group acts as a nucleophile, the iodo group is an excellent leaving group for metal-catalyzed cross-coupling reactions, and the acetyl group provides a handle for further functionalization or cyclization.

Halogenated aniline (B41778) derivatives, such as this compound, are key precursors for designing and synthesizing a wide array of heterocyclic systems. researchgate.net For instance, they can undergo palladium-catalyzed Sonogashira cross-coupling reactions with terminal acetylenes. This reaction forms a C-C bond at the position of the iodine atom, introducing an alkynyl moiety adjacent to the nucleophilic amino group. This intermediate is primed for subsequent intramolecular cyclization (heteroannulation) to yield complex heterocyclic structures like substituted indoles. researchgate.net This sequential coupling and cyclization strategy is a powerful tool for building polycyclic systems that are otherwise difficult to access.

Precursor in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and natural products. nih.govnih.govsemanticscholar.org 2'-Aminoacetophenones, as a class of compounds, are well-established precursors for several important heterocyclic systems.

One of the primary applications is in the synthesis of indoles . A related compound, 2-amino-5-bromo-3-iodoacetophenone, has been shown to react with terminal acetylenes via a Sonogashira coupling, followed by a palladium-chloride-mediated heteroannulation to produce novel poly-substituted indoles. researchgate.net This pathway highlights a robust method for creating the indole (B1671886) core structure, a privileged scaffold in medicinal chemistry.

Another significant application is the synthesis of 2-aryl-4-quinolones . The general strategy involves the reaction of an ortho-amino acetophenone (B1666503) with an aroyl chloride to form an amide intermediate. nih.gov This amide then undergoes a base-mediated cyclization to afford the target 2-aryl-4-quinolone. nih.gov This straightforward synthesis is compatible with a variety of substituents, allowing for the creation of diverse libraries of quinolone analogs for drug discovery. nih.gov

Furthermore, 2'-aminoacetophenones can be converted into isatins through an environmentally friendly electrocatalytic process. organic-chemistry.org This method involves an intramolecular C-N bond formation via C(sp³)-H oxidation, using a redox catalyst like n-Bu₄NI under an oxygen atmosphere at room temperature. organic-chemistry.org This green approach offers high atom economy and avoids the need for harsh metal catalysts or high temperatures. organic-chemistry.org

Derivatization Strategies for Functional Molecule Design and Analytical Enhancement

Derivatization is a common strategy used to modify the physical and chemical properties of a molecule to enhance its function or to improve its detection in analytical techniques. mdpi.com The primary amino group of this compound is a prime target for such modifications.

For functional molecule design, the amino group can be acylated, alkylated, or used in condensation reactions to attach other molecular fragments, thereby creating new compounds with potentially novel biological or material properties.

For analytical enhancement, derivatization is employed to improve detection limits in methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net Reagents that specifically react with primary amines can be used to attach a chromophore or a fluorophore to the molecule, making it easily detectable by UV-Vis or fluorescence detectors. Common derivatization reagents for primary amines include o-phthaldialdehyde (OPA), which forms highly fluorescent isoindole derivatives. researchgate.net Other reagents, such as those based on azobenzene, can be used to introduce a tag that facilitates sensitive detection by mass spectrometry. nih.gov Such strategies are crucial for quantifying the compound or its metabolites in complex biological matrices.

Contributions to the Synthesis of Diverse Molecular Scaffolds

Molecular scaffolds are the core structures upon which medicinal chemists build new drugs. mdpi.com The ability of a starting material to give rise to a variety of different scaffolds is a hallmark of its utility in diversity-oriented synthesis (DOS). nih.govnih.gov Amino acetophenones are valuable building blocks for the DOS of natural product analogs, including flavones, coumarins, chalcones, and aurones. nih.govnih.gov

The reactivity of this compound allows for its transformation into several key molecular scaffolds. The combination of palladium-catalyzed cross-coupling reactions, cyclizations, and condensations opens pathways to a wide range of heterocyclic cores. This versatility makes it a significant contributor to the generation of molecular diversity, which is essential for identifying new lead compounds in drug discovery programs. encyclopedia.pub

The table below summarizes some of the key molecular scaffolds that can be synthesized from 2'-aminoacetophenone (B46740) precursors.

| Molecular Scaffold | Synthetic Strategy | Precursor Type |

| Indoles | Palladium-catalyzed Sonogashira coupling with terminal acetylenes, followed by heteroannulation. researchgate.net | 2'-Amino-iodoacetophenones researchgate.net |

| 2-Aryl-4-quinolones | Reaction with aroyl chlorides to form an amide, followed by base-mediated cyclization. nih.gov | 2'-Aminoacetophenones nih.gov |

| Isatins | Electrocatalytic C-H/N-H coupling and intramolecular C-N bond formation. organic-chemistry.org | 2'-Aminoacetophenones organic-chemistry.org |

| Epoxychalcones | Darzens reaction of a halogenated version with aryl aldehydes. nih.gov | Halogenated 2'-Aminoacetophenones nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 2'-Amino-2-iodoacetophenone, distinct signals are expected for the different types of protons. The protons of the methylene (B1212753) group (CH₂) adjacent to the iodine atom would likely appear as a singlet, significantly downfield due to the deshielding effect of the electronegative iodine and the carbonyl group. The aromatic protons would present as a complex multiplet pattern in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their positions relative to the amino and acetyl substituents. The protons of the amino (NH₂) group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbon atom bonded to iodine (CH₂I) would also be significantly deshielded. The aromatic carbons would show a range of chemical shifts influenced by the electron-donating amino group and the electron-withdrawing acetyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | - | ~198-202 | Expected to be the most downfield carbon signal. |

| Methylene (CH₂I) | ~4.3-4.5 | ~5-10 | Highly deshielded due to adjacent iodine and carbonyl. |

| Aromatic CH | ~6.6-7.8 | ~115-135 | A complex pattern of signals is expected. |

| Aromatic C-NH₂ | - | ~150-155 | Influenced by the electron-donating amino group. |

| Aromatic C-C=O | - | ~120-125 | Influenced by the electron-withdrawing acetyl group. |

| Aromatic C-I | - | ~90-95 | Carbon directly attached to iodine. |

| Amino (NH₂) | ~5.0-6.0 (broad) | - | Chemical shift is variable. |

Note: The chemical shifts are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₈INO), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental formula. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern would not be observed as iodine is monoisotopic.

The fragmentation of this compound would likely proceed through several pathways. A common fragmentation would be the loss of the iodine atom, resulting in a significant peak. Alpha-cleavage next to the carbonyl group could lead to the formation of an acylium ion. Other fragmentations could involve the loss of the amino group or parts of the acetyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 261.97 | - |

| [M - I]⁺ | 134.06 | I |

| [M - CH₂I]⁺ | 120.04 | CH₂I |

| [C₆H₄NH₂CO]⁺ | 120.04 | CH₃ |

| [C₆H₄NH₂]⁺ | 92.06 | COCH₂I |

Note: The predicted m/z values are based on the expected fragmentation of this compound. The relative intensities of the peaks would depend on the stability of the resulting ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Current time information in Bangalore, IN. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. Current time information in Bangalore, IN. The C-N stretching vibration would be observed in the fingerprint region, and the aromatic C-H stretching would appear above 3000 cm⁻¹. Current time information in Bangalore, IN.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to the presence of the aromatic ring and the carbonyl group, which act as chromophores. The amino group, being an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima. One would expect to see π→π* transitions at shorter wavelengths and a weaker n→π* transition for the carbonyl group at a longer wavelength.

Interactive Data Table: Predicted IR and UV-Vis Absorption

| Technique | Predicted Absorption | Functional Group/Transition |

| IR Spectroscopy | ~1660 cm⁻¹ | C=O (carbonyl) stretch |

| IR Spectroscopy | ~3400, 3300 cm⁻¹ | N-H (amine) stretch |

| IR Spectroscopy | ~3050 cm⁻¹ | Aromatic C-H stretch |

| UV-Vis Spectroscopy | ~240-260 nm | π→π* transition |

| UV-Vis Spectroscopy | ~320-340 nm | n→π* transition |

Note: These are predicted absorption ranges based on the functional groups present and data from similar compounds. The exact positions and intensities of the peaks would need to be determined experimentally.

Computational Chemistry and Theoretical Studies on 2 Amino 2 Iodoacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and equilibrium geometry of molecules. trygvehelgaker.nonih.gov For 2'-Amino-2-iodoacetophenone, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable conformation by minimizing the molecule's energy. worldscientific.comresearchgate.net

Theoretical vibrational analysis is also performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. worldscientific.comsemanticscholar.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents typical values based on DFT calculations of analogous substituted acetophenones. Actual values would require specific computation for the title compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.37 Å | |

| C-C (acetyl) | ~1.51 Å | |

| C=O | ~1.24 Å | |

| C-I | ~2.10 Å | |

| Bond Angles | C-C-N | ~121° |

| C-C-C=O | ~119° | |

| O=C-C | ~122° | |

| Dihedral Angle | C(ortho)-C-C=O | ~0 - 5° |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO Gap and Orbital Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, reflecting the electron-donating nature of the amino group. The LUMO is likely centered on the acetyl group and the carbon-iodine bond, indicating these are the primary sites for nucleophilic attack. DFT calculations can precisely map the electron density of these orbitals and quantify their energies. worldscientific.comsemanticscholar.org The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties, as the primary absorption band often corresponds to the HOMO→LUMO transition. rsc.org

Table 2: Representative Frontier Orbital Energies for Substituted Acetophenones (Illustrative) This table shows typical energy values calculated via DFT for analogous compounds to provide context for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Acetophenone (B1666503) | -6.5 | -1.8 | 4.7 | science.gov |

| 2'-Aminoacetophenone (B46740) | -5.6 | -1.5 | 4.1 | researchgate.net |

| 2-Nitroacetophenone | -7.8 | -3.5 | 4.3 | worldscientific.com |

| 4-Iodoacetophenone | -6.3 | -2.1 | 4.2 |

Mechanistic Pathway Elucidation through Computational Reaction Modeling

Computational reaction modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface, DFT calculations can identify intermediates, transition states, and the associated activation energies for a given chemical transformation.

For this compound and its parent compound, 2'-aminoacetophenone, several synthetic pathways have been explored computationally. One notable example is the synthesis of isatins through electrocatalytic C-H/N-H coupling. researchgate.net Computational models can help propose a plausible mechanism, which may involve the oxidation of the iodide mediator, hydrogen abstraction from the amino group, and subsequent intramolecular cyclization. researchgate.net

Another relevant transformation is the formal [4+1]-annulation reaction between o-aminoacetophenones and diazoacetates to form polysubstituted indolines. acs.org Detailed DFT studies on such reactions have revealed that an (E)-enol species acts as a key intermediate. The calculations can also explain the high diastereoselectivity observed in these reactions, attributing it to the stabilizing effect of hydrogen bonding in the rate-determining transition state. acs.org These computational insights are vital for optimizing reaction conditions and designing new synthetic routes.

Analysis of Non-Covalent Interactions, including Halogen Bonding, within the Molecular Framework and Crystal Structures

Non-covalent interactions are critical in determining the supramolecular assembly, crystal packing, and biological activity of molecules. While hydrogen bonds are well-known, halogen bonds have emerged as a significant and directional non-covalent interaction. acs.org

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgmdpi.com In this compound, the iodine atom, being large and polarizable, possesses a significant σ-hole—a region of positive electrostatic potential along the axis of the C-I bond. nih.gov This positive region can interact favorably with electron-rich sites.

Computational analyses, such as DFT and Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these interactions.

Intramolecular Interactions: A potential, albeit weak, halogen bond could exist between the iodine atom and the lone pair of the ortho-amino group's nitrogen atom.

Intermolecular Interactions: In the solid state, halogen bonds are crucial for crystal engineering. The iodine atom of one molecule can form a strong C–I···O=C halogen bond with the carbonyl oxygen of a neighboring molecule. mdpi.com DFT calculations on molecular dimers or crystal fragments can quantify the strength of these interactions, which are often comparable to conventional hydrogen bonds. researchgate.net

The geometry of a halogen bond is a key characteristic, with the C-I···Nu (Nucleophile) angle typically being close to 180°. acs.org Distances are also critical, with strong halogen bonds having an I···Nu distance significantly shorter than the sum of their van der Waals radii. bch.ro

Table 3: Typical Parameters for Intermolecular Halogen Bonds Involving Iodine Data compiled from computational and crystallographic studies of various iodo-organic compounds.

| Interaction Type | Donor-Acceptor Distance (Å) | C–I···Acceptor Angle (°) | Interaction Energy (kcal/mol) | Reference |

| C–I···O | ~2.8 - 3.2 | ~165 - 180° | -3 to -5 | mdpi.commdpi.com |

| C–I···N | ~2.9 - 3.3 | ~170 - 180° | -2 to -4 | acs.org |

| C–I···I | ~3.5 - 3.9 | Varies (Type I/II) | -1 to -3 | mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Amino 2 Iodoacetophenone

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The predominant method for synthesizing 2'-Amino-2-iodoacetophenone involves a halogen exchange reaction, treating 2'-amino-2-chloroacetophenone with sodium iodide (NaI). prepchem.comprepchem.com While this Finkelstein-type reaction often provides high yields, it suffers from poor atom economy, as a stoichiometric amount of sodium salt is generated as waste. rsc.org The principles of green chemistry compel a shift towards more atom-efficient synthetic strategies. rsc.org

Future research should focus on direct C-H functionalization, which represents a more sustainable and atom-economical approach to forming C-I bonds. nih.gov A promising avenue is the direct α-iodination of 2'-aminoacetophenone (B46740). This could potentially be achieved using electrophilic iodine sources in conjunction with catalytic systems that facilitate the selective functionalization of the α-carbon C-H bond, thus avoiding the pre-installation of a chlorine atom and the subsequent wasteful exchange step. Another advanced approach involves domino reactions, where sequential transformations occur in one pot. For instance, a system using I₂-TBHP has been shown to effect an oxidative amido cyclization of 2'-aminoacetophenones that proceeds through sequential iodination and oxidation, highlighting an atom-economic route to complex products like isatins. nih.govacs.org

Furthermore, electrochemical methods offer a powerful, sustainable alternative. Electrosynthesis can generate the reactive iodine species in situ from catalytic amounts of an iodide salt, minimizing waste and avoiding harsh reagents. researchgate.net Research into an electrochemical C-H iodination of 2'-aminoacetophenone could provide a green, scalable, and highly efficient manufacturing process.

| Synthetic Strategy | Key Features | Advantages | Future Research Goal |

|---|---|---|---|

| Current: Halogen Exchange | Reaction of 2'-amino-2-chloroacetophenone with NaI. prepchem.com | High yield, well-established. | N/A (Baseline) |

| Future: Direct C-H Iodination | Catalytic activation and iodination of the α-C-H bond of 2'-aminoacetophenone. | High atom economy, reduced steps, less waste. | Develop a selective and efficient catalytic system (e.g., metal- or organo-catalyzed). |

| Future: Electrochemical Synthesis | Anodic oxidation of an iodide salt to generate an iodinating agent in situ. researchgate.net | Sustainable (uses electricity), avoids bulk chemical oxidants, high control. | Optimize reaction conditions for selective α-iodination in an electrochemical cell. |

Exploration of Bio-Inspired and Organocatalytic Transformations of this compound

The presence of a ketone, an amine, and a reactive α-iodo group makes this compound an ideal substrate for advanced catalytic transformations. Future research will likely pivot towards bio-inspired and organocatalytic methods to control reactivity and stereochemistry, generating high-value chiral molecules.

Organocatalysis , which uses small, metal-free organic molecules to catalyze reactions, offers a robust and environmentally benign alternative to traditional metal catalysts. mt.commdpi.com The ketone moiety of this compound can participate in a variety of classic C-C bond-forming reactions. A significant unexplored avenue is the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to induce asymmetry. For example, an asymmetric Mannich-type reaction between 2-aminoacetophenone (B1585202) and aldehydes has been demonstrated using amino acid-derived sulfonamide organocatalysts, suggesting that the title compound could be used in similar enantioselective transformations to create chiral β-amino ketones. researchgate.netbeilstein-journals.org

Bio-inspired synthesis using enzymes (biocatalysis) represents the pinnacle of selective and sustainable chemistry. kfupm.edu.sa The ketone group is a prime target for enzymatic reduction. Carbonyl reductases and alcohol dehydrogenases (ADHs) are known to reduce prochiral ketones with exceptional enantioselectivity. nih.gov Recent studies have focused on the biocatalytic asymmetric reduction of haloacetophenones to produce enantiopure 2-halo-1-arylethanols, which are vital precursors for pharmaceuticals. acs.orgresearchgate.netresearchgate.net Future work should involve screening libraries of ADHs or using protein engineering to develop a biocatalyst that can reduce the ketone of this compound to either the (R) or (S) alcohol with high enantiomeric excess. This would provide direct access to valuable chiral 1,2-aminoalcohol synthons.

| Catalysis Type | Target Moiety | Potential Reaction | Anticipated Product | Key Advantage |

|---|---|---|---|---|

| Organocatalysis | Ketone/α-Carbon | Asymmetric Aldol or Mannich Reaction | Chiral β-hydroxy or β-amino ketones | Metal-free, enantioselective C-C bond formation. researchgate.net |

| Biocatalysis | Ketone | Asymmetric Enzymatic Reduction | Enantiopure (R)- or (S)-2-amino-1-(2-iodophenyl)ethanol | Exceptional stereoselectivity, green reaction conditions. acs.orgresearchgate.net |

Expanding the Diversity and Complexity of Heterocyclic Libraries Accessible from this Compound

This compound is already a valuable precursor for various heterocyclic systems, including isatins. nih.govresearchgate.net However, its full potential as a scaffold for generating molecular diversity remains largely untapped. The compound uniquely possesses three distinct points of reactivity: the nucleophilic aromatic amine, the electrophilic carbonyl carbon, and the electrophilic α-carbon bearing a good leaving group (iodide). This trifunctional nature makes it an exceptionally promising substrate for multicomponent reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials, offering high efficiency and atom economy. nih.govresearchgate.net Future research should focus on designing novel MCRs that leverage the unique reactivity of this compound. For instance, it could participate in an Ugi or Passerini-type reaction through its amine and ketone functionalities, with the resulting intermediate poised for a subsequent intramolecular cyclization via displacement of the iodide. This would grant access to complex, three-dimensional heterocyclic scaffolds that are difficult to synthesize using traditional methods.

Exploring cascade reactions is another promising direction. The initial reaction at one functional group could trigger a sequence of intramolecular events, rapidly building molecular complexity. By reacting this compound with various partners in MCRs, vast and diverse libraries of novel heterocycles can be generated for applications in drug discovery and materials science. taylorfrancis.com

| MCR Type | Potential Reactants with this compound | Potential Heterocyclic Core | Significance |

|---|---|---|---|

| Hantzsch-type Synthesis | β-ketoester, Aldehyde | Highly substituted Dihydropyridines or Pyridines | Access to privileged scaffolds in medicinal chemistry. uc.pt |

| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines or related fused imidazoles | Rapid assembly of fused bicyclic systems. |

| Ugi/Cyclization Cascade | Aldehyde, Isocyanide, Carboxylic Acid | Complex benzodiazepine (B76468) or other medium-ring lactam derivatives | Generates high molecular complexity and 3D architecture. nih.gov |

Integration with Flow Chemistry and Automated Synthetic Platforms for Scalable Production

To bridge the gap between laboratory-scale discovery and industrial application, modern synthesis must embrace automation and continuous manufacturing technologies. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. uc.ptethernet.edu.et

Future research should aim to translate both the synthesis of this compound and its subsequent transformations into heterocyclic libraries onto automated flow platforms. protheragen.ai The synthesis of related compounds like m-aminoacetophenone has already been successfully demonstrated in continuous flow reactors. google.com A flow process for this compound would allow for the safe handling of the potentially lachrymatory α-halo ketone intermediate and enable on-demand production.

Moreover, integrating flow reactors with automated control systems and in-line analytics allows for high-throughput reaction optimization and the rapid generation of compound libraries. nus.edu.sgkit.edu An automated platform could systematically vary reactants, catalysts, and conditions to explore the MCRs proposed in the previous section, significantly accelerating the discovery of new bioactive heterocycles. This approach, sometimes termed "synthesis-on-demand," would enable the efficient, scalable, and safe production of novel compounds derived from this compound for further study and development. biovanix.com

| Advantage | Description | Impact on Research & Production |

|---|---|---|

| Enhanced Safety | Small reactor volumes and contained systems minimize exposure to hazardous intermediates. | Safer handling of the reactive α-iodo ketone. |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time. | Improved yields, selectivity, and reproducibility. uc.pt |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions. | Accelerated development of new synthetic methods. |

| Scalability | Production is scaled by running the system for longer, not by using larger, more dangerous reactors. | Seamless transition from lab-scale discovery to pilot-scale production. google.com |

| Library Generation | Sequential addition of reagents and in-line purification enables automated synthesis of diverse analogues. | Efficient construction of heterocyclic libraries for high-throughput screening. nus.edu.sg |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale synthesis of 2'-Amino-2-iodoacetophenone with high purity?

- Methodological Answer : The synthesis typically involves halogenation of acetophenone derivatives. Key steps include:

- Iodination : Controlled electrophilic substitution using iodine sources (e.g., I₂ with oxidizing agents) at the ortho position of the acetophenone framework.

- Amino Group Introduction : Selective reduction of nitro precursors or nucleophilic substitution using ammonia derivatives.

- Purity Optimization : Use column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for verifying iodine and amino substituents (e.g., deshielded aromatic protons near iodine).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase.

- Solubility Profiling : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., chloroform) to guide reaction design .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent iodine loss or oxidation.

- Safety : Use fume hoods for handling due to potential respiratory irritation. Refer to SDS for PPE requirements (gloves, lab coat, goggles) .

Advanced Research Questions

Q. How do electronic effects of the iodine and amino groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Iodine as a Leaving Group : The strong electron-withdrawing effect of iodine facilitates Suzuki-Miyaura or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (K₂CO₃) and solvent (toluene/ethanol).

- Amino Group Protection : Protect the amino group with Boc or acetyl groups during coupling to prevent side reactions. Deprotect post-reaction using TFA or hydrolysis .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables.

- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for suspected targets (e.g., kinases, GPCRs).

- Structural Analysis : Perform X-ray crystallography or docking simulations to correlate substituent positions with activity .

Q. What strategies optimize the regioselectivity of halogenation in derivatives of this compound?

- Methodological Answer :

- Directing Groups : Utilize the amino group as a directing group for meta-substitution. For para-substitution, introduce temporary blocking groups.

- Solvent Effects : Use polar solvents (e.g., DMF) to stabilize transition states in electrophilic substitutions.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or iodine-specific catalysts to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。